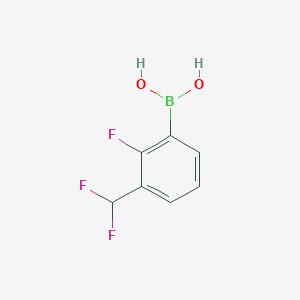
(3-(Difluoromethyl)-2-fluorophenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(Difluoromethyl)-2-fluorophenyl)boronic acid: is an organoboron compound characterized by the presence of a boronic acid group attached to a phenyl ring substituted with difluoromethyl and fluorine groups. This compound is of significant interest in organic synthesis, particularly in the development of pharmaceuticals and advanced materials due to its unique reactivity and functional properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Difluoromethyl)-2-fluorophenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron as the boron source. The reaction is carried out under mild conditions, often in the presence of a base such as potassium acetate, and a palladium catalyst like Pd(dppf)Cl₂ (dppf = 1,1’-bis(diphenylphosphino)ferrocene) in a solvent like dimethylformamide .
Industrial Production Methods: Industrial production of this compound may involve similar borylation techniques but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The process parameters such as temperature, pressure, and reactant concentrations are meticulously controlled to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions: (3-(Difluoromethyl)-2-fluorophenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using acidic or basic conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., potassium carbonate), and solvents (e.g., toluene, ethanol).
Oxidation: Hydrogen peroxide, sodium perborate.
Protodeboronation: Acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide).
Major Products:
Suzuki-Miyaura Cross-Coupling: Biaryl compounds.
Oxidation: Phenols.
Protodeboronation: The corresponding aryl compound without the boronic acid group.
Applications De Recherche Scientifique
Chemistry: (3-(Difluoromethyl)-2-fluorophenyl)boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions. This makes it valuable in the synthesis of complex organic molecules and pharmaceuticals .
Biology and Medicine: In medicinal chemistry, this compound is used as a building block for the synthesis of biologically active molecules.
Industry: The compound is also used in the development of advanced materials, including polymers and electronic materials, due to its ability to form stable carbon-boron bonds .
Mécanisme D'action
The mechanism of action of (3-(Difluoromethyl)-2-fluorophenyl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura cross-coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form the desired biaryl product . The presence of difluoromethyl and fluorine groups can influence the electronic properties of the compound, affecting its reactivity and selectivity in various reactions.
Comparaison Avec Des Composés Similaires
(3,4-Difluorophenyl)boronic acid: Similar structure but lacks the difluoromethyl group.
(4-(Trifluoromethyl)phenyl)boronic acid: Contains a trifluoromethyl group instead of difluoromethyl.
Uniqueness: (3-(Difluoromethyl)-2-fluorophenyl)boronic acid is unique due to the presence of both difluoromethyl and fluorine substituents on the phenyl ring. This combination can significantly influence the compound’s reactivity and properties, making it particularly valuable in the synthesis of fluorinated organic molecules and pharmaceuticals .
Propriétés
Formule moléculaire |
C7H6BF3O2 |
|---|---|
Poids moléculaire |
189.93 g/mol |
Nom IUPAC |
[3-(difluoromethyl)-2-fluorophenyl]boronic acid |
InChI |
InChI=1S/C7H6BF3O2/c9-6-4(7(10)11)2-1-3-5(6)8(12)13/h1-3,7,12-13H |
Clé InChI |
UCXDTTOKHGOQPB-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C(=CC=C1)C(F)F)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


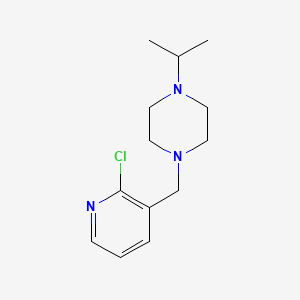

![rac-methyl(1R,2R)-2-[4-(chlorosulfonyl)phenyl]cyclopropane-1-carboxylate,trans](/img/structure/B13570704.png)

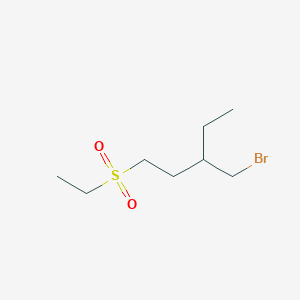

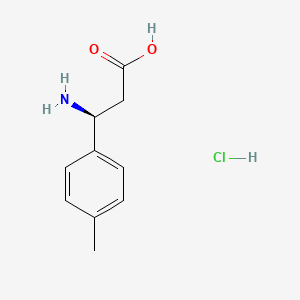

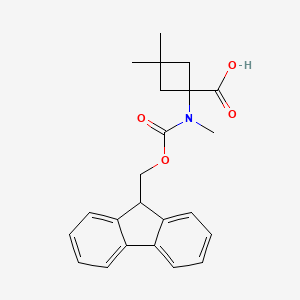


![tert-Butyl 1-oxa-9-azadispiro[2.0.34.43]undecane-9-carboxylate](/img/structure/B13570747.png)

![3-Oxabicyclo[3.3.1]nonan-7-amine](/img/structure/B13570771.png)
